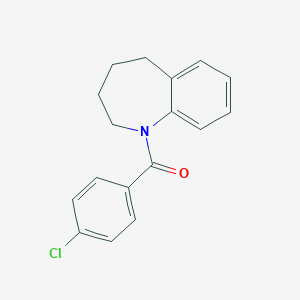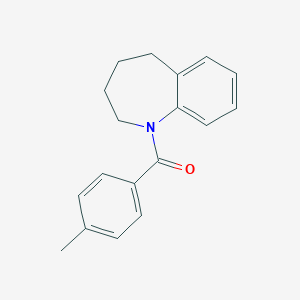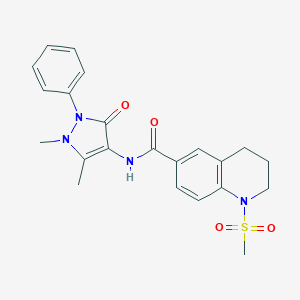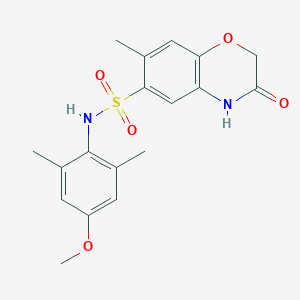
ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate, also known as ME-344, is a synthetic compound that has been found to have potential anti-cancer properties. ME-344 belongs to the class of compounds known as microtubule inhibitors, which have been shown to be effective in preventing the growth and spread of cancer cells.
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate is effective in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate is effective in reducing tumor growth in animal models of cancer.
Mecanismo De Acción
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate works by inhibiting the formation and function of microtubules, which are essential for cell division. By disrupting microtubule function, ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate prevents cancer cells from dividing and spreading. ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has also been shown to induce cell death in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been shown to have anti-inflammatory properties and to improve mitochondrial function. ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has also been shown to increase the production of reactive oxygen species, which can contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate in lab experiments is its specificity for cancer cells. ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been shown to have little to no effect on normal cells, making it a promising candidate for cancer treatment. However, one limitation of using ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate. One direction is to further investigate its potential as a cancer treatment, including its effectiveness in combination with other anti-cancer drugs. Another direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis and formulation of ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate for clinical use.
Métodos De Síntesis
The synthesis of ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate involves several steps. The first step involves the conversion of 2,5-dihydroxybenzaldehyde to its corresponding acid chloride. This is followed by the reaction of the acid chloride with methylamine to form the corresponding amide. The amide is then reacted with ethyl acetoacetate to form the final product, ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate.
Propiedades
Nombre del producto |
ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
ethyl (E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)but-2-enoate |
InChI |
InChI=1S/C13H17NO4/c1-4-18-13(17)12(8(2)14-3)10-7-9(15)5-6-11(10)16/h5-7,14-16H,4H2,1-3H3/b12-8+ |
Clave InChI |
GEVYBWDFOCPXFW-XYOKQWHBSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(\C)/NC)/C1=C(C=CC(=C1)O)O |
SMILES |
CCOC(=O)C(=C(C)NC)C1=C(C=CC(=C1)O)O |
SMILES canónico |
CCOC(=O)C(=C(C)NC)C1=C(C=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)



![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)